molecular formula C9H6FN3O2 B8805203 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Cat. No.: B8805203
M. Wt: 207.16 g/mol
InChI Key: YNYHDGYGCYUVOE-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6FN3O2 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6FN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H

InChI Key

YNYHDGYGCYUVOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2-difluoro-4-nitrobenzene (3.18 g, 20 mmol) in DMSO (35 mL) were added K2CO3 (6.08 g, 44 mmol) and pyrazole (1.50 g, 22 mmol) with stirring. The reaction mixture was heated at 90° C. for 18 h, and cooled to rt. The mixture was diluted with water (50 mL) and filtered. The filtrate was extracted with DCM (50 mL×3), the combined organic phases were concentrated in vacuo. The crude product was purified by a silica gel column chromatography (PE/CH2Cl2 (V/V)=1:1) to give the title compound as a yellow solid (3.31 g, 80%).
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 3,4-difluoronitrobenzene (1.00 mL, 9.03 mmol), pyrazole (0.615 g, 9.04 mmol) and K2CO3 (2.50 g, 18.1 mmol) in DMF (10 mL) was stirred at room temperature overnight. Water (30 mL) was added to induce precipitation. The precipitate was collected, dried on vacuum to give 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole as a solid (1.80 g). MS 208.3 (M+H)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.615 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2.0 g (29.37 mmol) of pyrazole and 8.12 g (58.75 mmol) of potassium carbonate in 70 mL of DMSO was treated with 4.67 g (3.25 mL, 29.37 mmol) of 3, 4-difluoronitrobenzene followed by warming at 90° C. for 18 h. The solution was cooled and diluted with 100 mL water and was extracted with ethyl acetate (2×100 mL). The organic layers were extracted with water (5×100 mL) and with saturated NaCl solution (75 mL). Drying (Na2SO4) and concentration in vacuo afforded an off-white solid which was recrystallized from hot hexanes to afford 5.3 g (87%) of the title pyrazole derivative as an off-white solid, mp 128-129° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

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